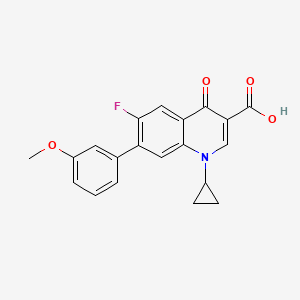
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-methoxyphenyl)-4-oxo-
Overview
Description
CP 80080 weakly enhances topoisomerase II-mediated DNA cleavage.
Scientific Research Applications
Antibacterial Activity
3-Quinolinecarboxylic acid derivatives have been extensively researched for their antibacterial properties. A series of 1-cyclopropyl-6-fluoro-8-alkoxy quinolines, including those with a 3-quinolinecarboxylic acid structure, demonstrated effective antibacterial activity against various bacteria such as Gram-positive, Gram-negative, and anaerobic bacteria. These compounds also showed reduced side effects compared to other quinolones, making them a safer alternative in antibacterial therapy (Sánchez et al., 1995). Another study on novel 3-quinolinecarboxylic acid derivatives characterized by different substituents highlighted their potential in treating bacterial infections (Frigola et al., 1987).
Chemical Synthesis and Transformations
The chemical synthesis of 3-quinolinecarboxylic acid derivatives has been a subject of interest. These derivatives are synthesized through various chemical processes and evaluated for their potential uses in different fields. A study discussed the synthesis and transformations of specific quinoline derivatives, highlighting their utility in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013).
Fluorescence and Photophysical Properties
3-Quinolinecarboxylic acid derivatives have been studied for their fluorescence characteristics. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, exhibits strong fluorescence, making it useful in biomedical analysis. Its stability and strong fluorescence across a wide pH range make it a promising candidate for fluorescent labeling in various biological systems (Hirano et al., 2004).
Antitumor Activity
Some derivatives of 3-quinolinecarboxylic acid have shown promising results in antitumor activity. A study on heterocycles fused onto 4-oxoquinoline-3-carboxylic acid revealed compounds with high levels of cytotoxicity against human tumor cell lines, indicating potential for cancer treatment (El-Abadelah et al., 2007).
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-26-13-4-2-3-11(7-13)14-9-18-15(8-17(14)21)19(23)16(20(24)25)10-22(18)12-5-6-12/h2-4,7-10,12H,5-6H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCESGLCNKHGCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934455 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-methoxyphenyl)-4-oxo- | |
CAS RN |
152247-02-4 | |
| Record name | CP 80080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152247024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



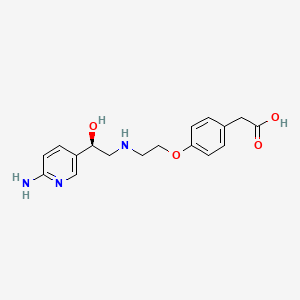

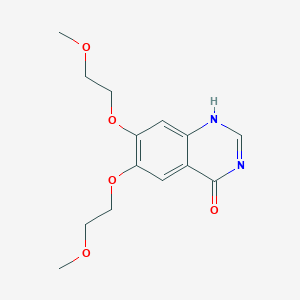
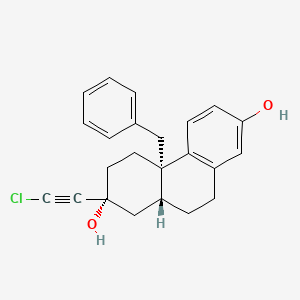

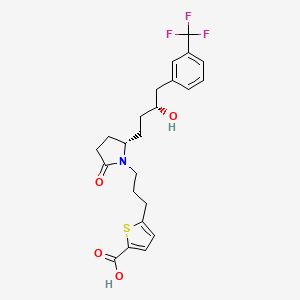
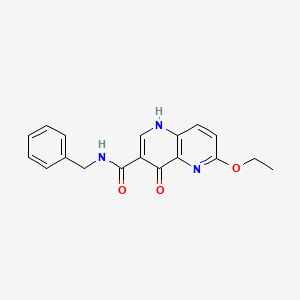
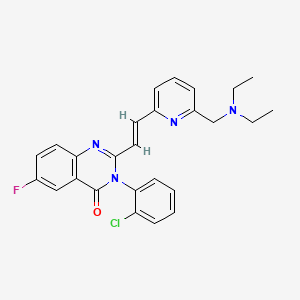
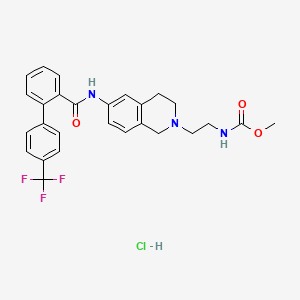
![rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol](/img/structure/B1669502.png)

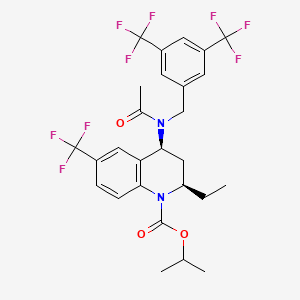
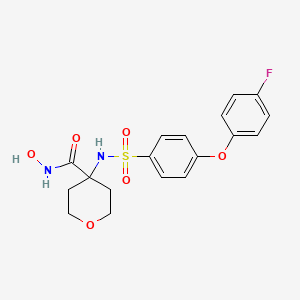
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)